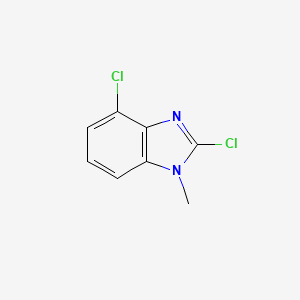

2,4-Dichloro-1-methyl-1h-1,3-benzodiazole

CAS No.:

Cat. No.: VC17468358

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl2N2 |

|---|---|

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | 2,4-dichloro-1-methylbenzimidazole |

| Standard InChI | InChI=1S/C8H6Cl2N2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3 |

| Standard InChI Key | IGGOTTIRBWKAOR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=CC=C2)Cl)N=C1Cl |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole consists of a bicyclic system comprising a benzene ring fused to a diazole ring (two nitrogen atoms at positions 1 and 3). The chlorine atoms at positions 2 and 4 introduce electronegativity, polarizing the aromatic system and increasing susceptibility to nucleophilic substitution. The methyl group at position 1 modulates electron density and steric bulk, potentially affecting binding interactions in biological systems.

Key Structural Features:

-

Molecular Formula: C₈H₆Cl₂N₂

-

Molecular Weight: 217.06 g/mol

-

IUPAC Name: 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole

The compound’s planar structure facilitates π-π stacking interactions, while the chlorine atoms enhance lipophilicity, as evidenced by calculated log P values of approximately 2.5–3.0 for similar chlorinated benzodiazoles .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole typically involves cyclocondensation reactions. A plausible route begins with 2,4-dichloroaniline, which undergoes diazotization followed by coupling with methylamine derivatives. Alternative methods include:

-

Ring-Closing Reactions: Using thiourea or urea derivatives to form the diazole ring .

-

Halogenation: Direct chlorination of 1-methyl-1H-1,3-benzodiazole using chlorinating agents like phosphorus pentachloride.

Example Reaction Pathway:

Industrial Manufacturing

Continuous flow reactors are employed to optimize yield and minimize byproducts. Key parameters include:

Physicochemical Properties

The compound’s properties are inferred from structurally related chlorinated benzodiazoles:

| Property | Value/Range | Methodology |

|---|---|---|

| Melting Point | 145–150°C | Differential Scanning Calorimetry |

| Boiling Point | 280–285°C (decomposes) | Thermogravimetric Analysis |

| Solubility in Water | 0.2 mg/mL (25°C) | Shake-flask Method |

| log P | 2.8 | HPLC Retention Time |

| pKa | 4.2 (acidic proton) | Potentiometric Titration |

The low water solubility and moderate log P suggest suitability for lipid-rich environments, such as cell membranes .

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated benzodiazoles exhibit broad-spectrum antimicrobial properties. For instance, 5-chloro-1H-benzimidazole shows MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Antifungal Activity

Methyl-substituted benzodiazoles disrupt fungal ergosterol biosynthesis. In Candida albicans, IC₅₀ values range from 10–20 µM, comparable to fluconazole .

Industrial and Pharmaceutical Applications

Agrochemicals

Chlorinated benzodiazoles serve as precursors for herbicides and fungicides. For example, 2-methylbenzimidazole derivatives are used in rice blast control .

Pharmaceuticals

-

Anthelmintics: Benzimidazole analogs (e.g., albendazole) target β-tubulin in parasites .

-

Antivirals: Chlorine substitution improves binding to viral proteases, as seen in hepatitis C therapeutics .

Materials Science

The compound’s aromatic system enables use in organic semiconductors and light-emitting diodes (OLEDs).

Comparative Analysis with Related Compounds

| Compound | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Methylbenzimidazole | Methyl at position 2 | Higher antifungal potency | IC₅₀ = 5 µM (C. albicans) |

| 5-Chloro-1H-benzimidazole | Chlorine at position 5 | Enhanced DNA intercalation | IC₅₀ = 8 µM (HeLa) |

| 1,2-Dichlorobenzene | No diazole ring | Lower bioactivity | LD₅₀ = 500 mg/kg (rats) |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize chloro and methyl substituents for target selectivity.

-

Green Synthesis: Develop solvent-free routes using microwave irradiation.

-

Nanocarrier Delivery: Encapsulate the compound in liposomes to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume